molecular formula C10H10N2OS B255796 2-[(cyanomethyl)sulfanyl]-N-phenylacetamide

2-[(cyanomethyl)sulfanyl]-N-phenylacetamide

Cat. No.: B255796
M. Wt: 206.27 g/mol
InChI Key: JHMSWDQVVGPTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(cyanomethyl)sulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C10H10N2OS It is characterized by the presence of a cyanomethylthio group attached to an N-phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)sulfanyl]-N-phenylacetamide typically involves the reaction of N-phenylacetamide with cyanomethylthio reagents. One common method involves the use of 2-(cyanomethyl)thio acetic acid potassium salt and bis(trichloromethyl)carbonate as starting materials. The reaction is carried out in an organic solvent under the action of a catalyst at temperatures ranging from -5 to 60°C for 8 to 16 hours . After separation and purification, the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, industrial processes focus on minimizing waste and improving safety by reducing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-[(cyanomethyl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanomethylthio group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(cyanomethyl)sulfanyl]-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(cyanomethyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The cyanomethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(cyanomethyl)sulfanyl]-N-phenylacetamide is unique due to the presence of both a cyanomethylthio group and an N-phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-N-phenylacetamide

InChI

InChI=1S/C10H10N2OS/c11-6-7-14-8-10(13)12-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13)

InChI Key

JHMSWDQVVGPTSL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSCC#N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC#N

Origin of Product

United States

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